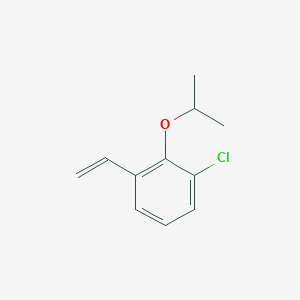

1-Chloro-2-isopropoxy-3-vinyl-benzene

Description

Significance of Aryl Vinyl Ethers in Synthetic Strategy

Aryl vinyl ethers are valuable intermediates in a wide array of organic transformations. The vinyl ether moiety, an enol ether, is an electron-rich olefin that readily participates in various reactions. This functional group can act as a dienophile in Diels-Alder reactions, undergo researchgate.netwikipedia.org-rearrangement, and serve as a precursor for the formation of carbonyl compounds through hydrolysis. Furthermore, the vinyloxy group can influence the electronic properties of the aromatic ring, directing the regioselectivity of electrophilic aromatic substitution reactions. The ability of aryl vinyl ethers to engage in diverse chemical transformations makes them crucial components in the strategic design of synthetic routes toward pharmaceuticals, agrochemicals, and polymers.

The Role of Halogenated Aromatic Scaffolds in Organic Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, primarily due to the ability of the halogen atom to serve as a versatile functional handle. Halogens, such as chlorine, can be readily displaced by nucleophiles under certain conditions or participate in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of a chlorine atom on the benzene (B151609) ring of 1-Chloro-2-isopropoxy-3-vinyl-benzene provides a strategic point for further molecular elaboration, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. The position of the halogen relative to other substituents can also influence the reactivity and regioselectivity of these coupling reactions.

Contextualization of this compound within Diverse Chemical Space

Due to the limited availability of specific experimental data for this compound, the following sections will draw upon the known properties and reactivity of analogous compounds to provide a comprehensive overview.

Interactive Data Table of Analogous Compounds

Below are the physicochemical properties of compounds structurally related to this compound. This data is provided for comparative purposes to infer potential properties of the target molecule.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Chloro-2-propoxybenzene | 33382-57-9 | C9H11ClO | 170.63 | Not Available | Not Available |

| 3-Vinylanisole | 626-20-0 | C9H10O | 134.18 | 204-205 | 0.967 |

| 1-Chloro-2-propylbenzene | 1730-86-5 | C9H11Cl | 154.64 | Not Available | Not Available |

Detailed Research Findings on Related Structures

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the current literature. However, its synthesis can be envisioned through several established synthetic strategies. A plausible route could involve the vinylation of a pre-functionalized benzene ring. For instance, a suitable precursor such as 3-chloro-2-isopropoxybenzaldehyde could undergo a Wittig reaction to introduce the vinyl group. Alternatively, a Heck reaction between 1-chloro-2-isopropoxy-3-iodobenzene and ethylene could also yield the target compound.

The reactivity of this compound is expected to be dictated by its three key functional groups:

Vinyl Group: The vinyl group is susceptible to electrophilic addition reactions. youtube.com It can also participate in polymerization reactions, a common characteristic of vinylbenzene derivatives. researchgate.net

Chloro Group: The chlorine atom can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. nih.govopenstax.orgbyjus.comchemistrysteps.comlibretexts.org More commonly, it serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netuwindsor.ca

Isopropoxy Group: The isopropoxy group is a bulky electron-donating group that can influence the regioselectivity of reactions on the aromatic ring and may sterically hinder reactions at the adjacent positions.

The interplay of these groups would likely result in a complex reactivity profile, offering opportunities for selective transformations at different sites of the molecule.

Spectroscopic Data of Analogous Compounds

While specific spectroscopic data for this compound is not available, data for related compounds can provide insights into its expected spectral characteristics.

¹H NMR Spectroscopy:

For a related compound, 1-chloro-2-methylpropane , the proton NMR spectrum shows distinct signals for the different proton environments. chemicalbook.comdocbrown.info For this compound, one would expect to see:

Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the benzene ring.

A set of signals for the vinyl group, likely a doublet of doublets for the terminal CH and two doublets for the internal CH2 protons.

A septet for the methine proton of the isopropoxy group and a doublet for the two methyl groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of 1-chloro-4-(propan-2-yloxy)benzene shows distinct peaks for each carbon atom. nih.gov For the target molecule, one would anticipate:

Six distinct signals in the aromatic region.

Two signals for the vinyl group carbons.

Signals for the methine and methyl carbons of the isopropoxy group.

Mass Spectrometry:

The mass spectrum of 1-chloro-2-propyl-benzene would show a molecular ion peak and characteristic fragmentation patterns. nist.gov For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) and an (M+2)+ peak with an intensity of about one-third of the M+ peak, which is characteristic of the presence of a chlorine atom.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-ethenyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-4-9-6-5-7-10(12)11(9)13-8(2)3/h4-8H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRKOYVWDBCHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Cl)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649019 | |

| Record name | 1-Chloro-3-ethenyl-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918870-64-1 | |

| Record name | 1-Chloro-3-ethenyl-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 2 Isopropoxy 3 Vinyl Benzene and Its Precursors

Retrosynthetic Analysis of 1-Chloro-2-isopropoxy-3-vinyl-benzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical forward synthesis.

Disconnection Strategies for Vinyl and Isopropoxy Moieties

The primary retrosynthetic disconnections for this compound involve the vinyl and isopropoxy groups. The carbon-oxygen bond of the isopropoxy ether is a logical point for disconnection, leading to a phenoxide and an isopropyl electrophile. This is a classic disconnection for ethers, pointing towards a Williamson ether synthesis in the forward direction.

Similarly, the vinyl group can be disconnected from the aromatic ring. This C-C bond disconnection suggests a vinylation reaction of a phenol (B47542) in the forward synthesis. The hydroxyl group of the phenol can act as a directing group for ortho-vinylation.

Halogenated Phenol and Vinylbenzene Derivatives as Key Intermediates

Based on the disconnection strategies, two key intermediates are identified: a halogenated vinylphenol and a halogenated phenol. Specifically, the retrosynthesis suggests that this compound can be synthesized from the precursor 2-Chloro-6-vinylphenol . This intermediate already contains the desired chloro and vinyl substituents in the correct positions.

Further deconstruction of 2-Chloro-6-vinylphenol by disconnecting the vinyl group leads back to 2-Chlorophenol , a readily available starting material. This retrosynthetic pathway is outlined below:

| Target Molecule | Key Intermediate | Starting Material |

| This compound | 2-Chloro-6-vinylphenol | 2-Chlorophenol |

Synthesis of 2-Chloro-6-vinylphenol (Precursor)

The synthesis of the key precursor, 2-Chloro-6-vinylphenol, from 2-Chlorophenol involves the introduction of a vinyl group at the ortho position to the hydroxyl group.

Ortho-Vinylation Reactions on 2-Chlorophenol

The hydroxyl group of 2-Chlorophenol is an ortho,para-directing group, facilitating electrophilic substitution at the positions ortho and para to it. The introduction of a vinyl group specifically at the ortho position can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions. While direct vinylation of phenols can be challenging, methods such as the Heck reaction provide a viable route.

A plausible, though more complex, multi-step approach could be analogous to the synthesis of the regioisomeric 3-chloro-2-vinylphenol. This would involve the chlorination of a cyclohexanone (B45756) derivative, followed by the addition of a vinyl group using a Grignard reagent, and subsequent aromatization to yield the desired vinylphenol.

Application of Catalytic and Reagent Systems in Vinyl Group Introduction

For a more direct ortho-vinylation, palladium-catalyzed reactions are prominent. The Heck reaction, for instance, can couple a vinyl halide (e.g., vinyl bromide) with the phenol. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and reaction conditions is crucial for achieving high regioselectivity for the ortho product.

Alternative approaches could involve the use of a vinylboronic acid or a vinylstannane reagent in a Suzuki or Stille coupling, respectively. These methods also rely on a palladium catalyst to facilitate the C-C bond formation. The general conditions for these catalytic vinylations are summarized in the table below:

| Reaction Name | Key Reagents | Catalyst System (Typical) |

| Heck Reaction | Vinyl halide (e.g., vinyl bromide) | Pd(OAc)₂, phosphine ligand, base (e.g., Et₃N) |

| Suzuki Coupling | Vinylboronic acid or ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Stille Coupling | Vinylstannane (e.g., vinyltributyltin) | Pd(PPh₃)₄ |

Etherification of 2-Chloro-6-vinylphenol

The final step in the proposed synthesis is the etherification of 2-Chloro-6-vinylphenol to yield this compound. The Williamson ether synthesis is the most common and effective method for this transformation. wikipedia.orgmasterorganicchemistry.com

This reaction involves the deprotonation of the phenolic hydroxyl group of 2-Chloro-6-vinylphenol with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an isopropyl electrophile, typically an isopropyl halide such as 2-bromopropane (B125204) or 2-iodopropane (B156323), in an SN2 reaction to form the desired ether.

The general reaction is as follows:

Deprotonation: 2-Chloro-6-vinylphenol + Base → 2-Chloro-6-vinylphenoxide

Nucleophilic Attack: 2-Chloro-6-vinylphenoxide + Isopropyl Halide → this compound + Halide Salt

Common bases used for the deprotonation of phenols include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used to facilitate the SN2 reaction.

| Reactant 1 | Reactant 2 | Base (Example) | Solvent (Example) |

| 2-Chloro-6-vinylphenol | 2-Bromopropane | NaH | DMF |

It is important to note that since the electrophile is a secondary alkyl halide, there is a possibility of a competing elimination reaction (E2). However, by carefully controlling the reaction conditions, such as temperature and the choice of base, the substitution reaction can be favored. researchgate.net

O-Alkylation Methods using Alkyl Halides (e.g., 2-Iodopropane)

A primary method for introducing the isopropoxy group onto a phenolic precursor, such as 2-chloro-6-vinylphenol, is through a nucleophilic substitution reaction known as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This venerable yet highly effective method involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide. masterorganicchemistry.com In this specific case, 2-iodopropane serves as the electrophilic source of the isopropyl group.

The reaction proceeds via an S(_N)2 mechanism, where the oxygen anion of the phenoxide attacks the secondary carbon of 2-iodopropane. wikipedia.org Iodide is an excellent leaving group, facilitating the displacement and formation of the new carbon-oxygen bond that constitutes the ether linkage. The choice of a secondary alkyl halide like 2-iodopropane means the reaction conditions must be carefully controlled to minimize a competing elimination reaction (E2), which would lead to the formation of propene. masterorganicchemistry.com

Role of Base Systems (e.g., K₂CO₃) and Solvents (e.g., DMF) in Etherification

The success of the Williamson ether synthesis is critically dependent on the choice of base and solvent.

Base Systems: The first step of the synthesis requires a base to deprotonate the phenolic hydroxyl group, converting it into the much more nucleophilic phenoxide anion. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose. organic-chemistry.org It is a moderately strong, inexpensive, and easy-to-handle solid base. While stronger bases like sodium hydride (NaH) can also be used, K₂CO₃ is often sufficient for deprotonating phenols and is less hazardous. youtube.com The carbonate anion (CO₃²⁻) abstracts the acidic proton from the phenol, generating the potassium phenoxide salt in situ.

Solvents: The choice of solvent is crucial for ensuring that the reactants are dissolved and for influencing the reaction rate. Polar aprotic solvents are ideal for S(_N)2 reactions. Dimethylformamide (DMF) is an excellent choice as it can dissolve both the ionic phenoxide salt and the organic alkyl halide. chemrxiv.org Its polar nature stabilizes the transition state of the S(_N)2 reaction without solvating the nucleophile as strongly as protic solvents would, thereby enhancing its reactivity. The combination of K₂CO₃ as the base and DMF as the solvent provides a robust system for promoting the efficient O-alkylation of phenols to form ethers like this compound. organic-chemistry.orgchemrxiv.org

Cross-Coupling Strategies for Aromatic Functionalization

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. fishersci.co.uk These reactions allow for the modular construction of complex molecules by joining two different fragments, typically an organometallic reagent and an organic halide or pseudohalide.

Suzuki-Miyaura Coupling Approaches Involving Aryl Halides

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is particularly well-suited for introducing a vinyl group onto an aromatic ring. fishersci.co.uk

To synthesize this compound, a suitable precursor would be an aryl halide such as 1-bromo-3-chloro-2-isopropoxybenzene. This precursor could then be coupled with a vinylboron reagent, such as vinylboronic acid or potassium vinyltrifluoroborate. libretexts.org The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide to form a Pd(II) intermediate. yonedalabs.com

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. yonedalabs.com

The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts. fishersci.co.uk

| Parameter | Description | Typical Reagents/Conditions |

| Aryl Halide | The aromatic electrophile. Reactivity order: I > Br > OTf >> Cl. fishersci.co.uk | 1-bromo-3-chloro-2-isopropoxybenzene |

| Boron Reagent | The vinyl group source (nucleophile). | Vinylboronic acid, Potassium vinyltrifluoroborate |

| Catalyst | A Palladium(0) source, often generated in situ. | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands |

| Base | Activates the organoboron reagent for transmetalation. organic-chemistry.org | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Often a mixture of an organic solvent and water. | Toluene/H₂O, Dioxane/H₂O, DMF |

Other Metal-Catalyzed Cross-Coupling Variants for Vinyl or Isopropoxy Introduction

While the Suzuki-Miyaura coupling is a premier method for vinylation, other cross-coupling reactions can also be envisioned for the synthesis of this compound. For instance, Stille coupling (using organotin reagents) or Heck coupling could also install the vinyl group, though they often involve more toxic reagents or have different substrate scopes. libretexts.org

Radical-Mediated Functionalization Pathways

Radical reactions offer an alternative set of synthetic strategies that proceed through highly reactive, uncharged intermediates with an unpaired electron. These methods can enable unique bond formations that are complementary to traditional ionic pathways.

Difunctionalization of Unsaturated Hydrocarbons via Radical Mechanisms

The vinyl group of a styrene (B11656) derivative, such as a precursor like 1-chloro-2-isopropoxy-styrene, is an unsaturated hydrocarbon moiety that is susceptible to radical addition reactions. Radical-mediated difunctionalization is a powerful strategy that allows for the simultaneous introduction of two new functional groups across the double bond in a single step. researchgate.net

The general mechanism begins with the generation of a radical species (X•), which then adds to the less substituted carbon of the vinyl group. This addition forms a new, more stable benzylic radical intermediate. researchgate.net This intermediate can then be trapped in a subsequent step to install a second functional group (Y). This trapping can occur through several pathways:

Radical-Radical Coupling: The benzylic radical combines with another radical species (Y•).

Oxidation/Nucleophilic Attack: The benzylic radical is oxidized to a carbocation, which is then trapped by a nucleophile (Nu⁻). researchgate.net

Atom Transfer: The benzylic radical abstracts an atom (e.g., a halogen) from another molecule. nih.gov

These radical pathways allow for the efficient construction of complex molecular architectures from simple alkenes. uni-regensburg.de For example, a variety of carbo-functionalization, amino-functionalization, and oxy-functionalization reactions have been developed for styrene derivatives, showcasing the versatility of radical-mediated difunctionalization. researchgate.netnsf.govbeilstein-journals.org

| Reaction Type | Radical Source (X•) | Trapping Agent (Y) | Resulting Functional Groups |

| Carbohydroxylation researchgate.net | Carbon-centered radical | Water/Oxidant | -R and -OH |

| Sulfonylcyanation researchgate.net | Sulfonyl radical | Cyanide source | -SO₂R and -CN |

| Atom Transfer Radical Addition (ATRA) nih.gov | α-fluorocarbonyl radical | Halogen atom transfer | -R(F) and -Br |

| Carboamination nih.gov | Alkyl radical | Amine nucleophile (via Cu-mediation) | -Alkyl and -NR₂ |

Application of Functional Group Transfer Reagents (FGTRs) in Complex Molecule Construction

Content on the application of Functional Group Transfer Reagents (FGTRs) for the synthesis of this compound cannot be provided due to the absence of literature on the target molecule.

General information on FGTRs indicates they are pivotal in modern organic synthesis for introducing functional groups onto a molecular scaffold. sci-hub.se These reagents can be broadly classified based on the group they transfer, such as hydride transfer reagents (e.g., Lithium aluminium hydride, Sodium borohydride) or reagents for transferring halogens, nitrogen, or oxygen-containing moieties. imperial.ac.ukyoutube.com The reactivity and selectivity of FGTRs are crucial for their successful application in the synthesis of complex molecules. fiveable.mesolubilityofthings.com

In hypothetical synthetic routes to substituted vinyl-benzenes, FGTRs could potentially be employed for the introduction of the chloro, isopropoxy, or vinyl groups onto a benzene (B151609) ring precursor. However, without specific studies on "this compound," any proposed application of FGTRs would be purely speculative.

Data Tables

No data tables can be generated as no research findings or experimental data for "this compound" were found.

Chemical Reactivity and Organic Transformations of 1 Chloro 2 Isopropoxy 3 Vinyl Benzene

Reactivity of the Vinyl Group

The vinyl group of 1-Chloro-2-isopropoxy-3-vinyl-benzene is a potential site for a variety of chemical transformations. Research into this compound has centered on its use as a precursor for substituted 2-alkoxystyrene ligands, which are key components in a class of ruthenium-based olefin metathesis catalysts. google.comgoogleapis.com

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. google.com The compound this compound was synthesized specifically for its potential application in this field, not as a reacting substrate, but as a building block for a Hoveyda-Grubbs-type catalyst. google.comgoogleapis.com The intent was to create a new alkoxybenzylidene ligand that would chelate to a ruthenium metal center, with the goal of developing more active and recyclable catalysts for Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP). google.comgoogleapis.com

There are no available scientific studies that document the use of this compound as a substrate in Ring-Closing Metathesis (RCM) reactions. The compound itself is a mono-olefin and therefore cannot undergo intramolecular RCM unless first modified to contain a second alkene group. The research in which this compound is mentioned focuses on its synthesis and subsequent use in an attempt to prepare a ruthenium catalyst intended to catalyze RCM reactions, among others. google.com

Table 1: RCM Substrate Studies of this compound

| Study Focus | Findings |

| Use as an RCM Substrate | No data available in the scientific literature. |

| Relevance to RCM | Synthesized as a ligand precursor for an RCM catalyst. google.comgoogleapis.com The resulting ruthenium complexes proved to be highly unstable and unsuitable for catalytic applications. google.comgoogleapis.com |

Investigations into the performance of this compound as a partner in Cross-Metathesis (CM) reactions have not been reported. The patent literature that describes the synthesis of this molecule aimed to create catalysts for various metathesis reactions, including CM. google.comgoogleapis.com However, it does not provide any examples or data on the reactivity of the title compound's vinyl group in a CM reaction with other olefins.

Table 2: CM Partner Investigations for this compound

| Study Focus | Findings |

| Use as a CM Partner | No data available in the scientific literature. |

| Relevance to CM | Developed as a component for a catalyst intended to perform CM reactions. google.comgoogleapis.com The catalyst development was unsuccessful due to the instability of the final complex. google.comgoogleapis.com |

The potential of this compound in the context of Ring-Opening Metathesis Polymerization (ROMP) has been considered only from the perspective of catalyst development. google.comgoogleapis.com As an acyclic olefin, it cannot function as a monomer for ROMP. While some vinyl compounds can act as chain transfer agents in ROMP, no studies have been published that explore this role for this compound. The compound's documented purpose was to form a catalyst for ROMP, a goal that was not achieved due to the decomposition of the synthesized ruthenium complexes. google.comgoogleapis.com

Table 3: ROMP Potential of this compound

| Study Focus | Findings |

| Use in ROMP | No data available in the scientific literature. |

| Relevance to ROMP | Synthesized as a precursor for a ligand in a potential ROMP catalyst. google.comgoogleapis.com |

A search of the scientific literature did not yield any studies detailing addition reactions, such as hydrogenation, halogenation, or sulfonylation, performed on the vinyl group of this compound.

There is no information available in the scientific literature regarding the participation of this compound in cycloaddition reactions, such as [2+2] cycloadditions or Diels-Alder reactions.

Oxidation and Reduction Pathways of the Vinyl Group

The vinyl group, being an electron-rich double bond, is the most susceptible part of the molecule to both oxidation and reduction reactions. Its reactivity is analogous to that of styrene (B11656) and its derivatives.

Oxidation:

The vinyl group can undergo a variety of oxidation reactions to yield different products depending on the reagents and conditions employed.

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the vinyl group into an epoxide. This reaction proceeds through a concerted mechanism to form a three-membered oxirane ring.

Dihydroxylation: The vinyl group can be converted into a vicinal diol (a glycol) through reaction with osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). These reactions typically result in syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond.

Oxidative Cleavage (Ozonolysis): Reaction with ozone (O₃) followed by a workup step can cleave the double bond entirely. A reductive workup (e.g., with zinc or dimethyl sulfide) will yield an aldehyde, while an oxidative workup (e.g., with hydrogen peroxide) will produce a carboxylic acid.

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Epoxidation | m-CPBA | Epoxide (Oxirane) |

| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃/H₂O | Vicinal Diol (Glycol) |

| Ozonolysis (Reductive Workup) | 1. O₃, 2. Zn/H₂O or DMS | Aldehyde |

| Ozonolysis (Oxidative Workup) | 1. O₃, 2. H₂O₂ | Carboxylic Acid |

Reduction:

The vinyl group can be readily reduced to an ethyl group, while leaving the aromatic ring intact under specific conditions.

Catalytic Hydrogenation: The most common method for reducing the vinyl group is catalytic hydrogenation. This involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). This reaction is typically highly selective for the alkene over the aromatic ring, which requires more forcing conditions to reduce.

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl Group |

Reactivity of the Chlorobenzene (B131634) Moiety

The chlorine atom on the benzene (B151609) ring is relatively unreactive towards classical nucleophilic substitution but can be induced to react under specific conditions or with the aid of metal catalysts.

Nucleophilic aromatic substitution (SNAr) on chlorobenzene is generally a difficult reaction that requires harsh conditions of high temperature and pressure. shaalaa.com The reactivity of the aryl halide is significantly increased by the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.orgqorganica.es In this compound, the isopropoxy group is an electron-donating group, and the vinyl group has a mild activating effect. Neither of these groups significantly activates the ring towards SNAr. Therefore, substitution of the chlorine by nucleophiles such as hydroxide (B78521) or alkoxides would likely require severe conditions and may result in low yields. stackexchange.com

The chlorine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base. diva-portal.orgwikipedia.org This would allow for the introduction of a new substituted vinyl group at the C1 position.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-alkyne. wikipedia.orglibretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl chloride in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This is a versatile method for forming carbon-carbon bonds with a wide range of organozinc compounds.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Heck | Alkene | Pd catalyst, Base | Aryl-Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Aryl-Alkyl/Aryl/Vinyl |

Treatment of the aryl chloride with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, can lead to halogen-lithium exchange. wikipedia.org This reaction is typically very fast, even at low temperatures. The resulting aryllithium species is a powerful nucleophile and can react with a wide variety of electrophiles. This two-step sequence allows for the introduction of numerous functional groups at the position formerly occupied by the chlorine atom.

| Step 1: Reagent | Intermediate | Step 2: Electrophile (Example) | Final Product Functional Group |

|---|---|---|---|

| n-BuLi or t-BuLi | Aryllithium | CO₂ | Carboxylic Acid |

| n-BuLi or t-BuLi | Aryllithium | DMF | Aldehyde |

| n-BuLi or t-BuLi | Aryllithium | Aldehyde/Ketone | Alcohol |

Role and Reactivity of the Isopropoxy Group

The isopropoxy group is an ether linkage that is generally stable but can be cleaved under acidic conditions.

Aryl alkyl ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage will always yield a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to SN2 attack. libretexts.orgpressbooks.pub Therefore, treatment of this compound with HBr or HI would be expected to produce 2-chloro-6-vinylphenol and isopropyl bromide or isopropyl iodide, respectively. Lewis acids such as boron tribromide (BBr₃) or aluminum trichloride (B1173362) (AlCl₃) are also effective reagents for the cleavage of aryl ethers. reddit.com

| Reagent | Products |

|---|---|

| HBr or HI | 2-Chloro-6-vinylphenol and Isopropyl Halide |

| BBr₃ | 2-Chloro-6-vinylphenol and Isopropyl Bromide |

Influence on Overall Electronic Properties and Reactivity of the Aromatic Ring

The isopropoxy group (-OCH(CH₃)₂) is a strong activating group. Its oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring through a +R (resonance) effect. This donation of electron density significantly increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. While the oxygen is also electronegative and exerts a -I (inductive) effect, the resonance effect is dominant. This group preferentially directs incoming electrophiles to the ortho and para positions.

The vinyl group (-CH=CH₂) is also an activating group, though weaker than the isopropoxy group. It can donate electron density to the benzene ring via resonance, which stabilizes the intermediate carbocation formed during electrophilic aromatic substitution. pearson.comquora.com This makes the ring more reactive than benzene itself. pearson.com The vinyl group also directs incoming electrophiles to the ortho and para positions. pearson.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -Cl (Chloro) | -I (withdrawing) | +R (donating) | Deactivating | ortho, para |

| -OCH(CH₃)₂ (Isopropoxy) | -I (withdrawing) | +R (donating) | Activating | ortho, para |

| -CH=CH₂ (Vinyl) | -I (withdrawing, weak) | +R (donating) | Activating | ortho, para |

Given the positions of the existing substituents (1-chloro, 2-isopropoxy, 3-vinyl), the potential sites for electrophilic aromatic substitution are positions 4, 5, and 6. The powerful ortho-, para- directing isopropoxy group at position 2 will strongly direct incoming electrophiles to position 4 (para) and position 6 (ortho). The vinyl group at position 3 will also direct to positions 5 (meta relative to it, but para to the chloro group) and 1 (already substituted). The chloro group at position 1 directs to positions 2 (substituted), 4, and 6. The convergence of the directing effects of the isopropoxy and chloro groups on positions 4 and 6 suggests these are the most likely sites for electrophilic attack. Steric hindrance from the adjacent isopropoxy and vinyl groups might influence the ratio of substitution at these positions.

Multi-functional Reactivity and Cascade Reactions

The presence of three distinct functional groups in this compound allows for a variety of chemical transformations and the potential for cascade reactions, where a single reaction setup initiates a sequence of bond-forming or bond-breaking events.

The vinyl group is a key site for reactivity. It can undergo a wide range of addition reactions, including hydrogenation to an ethyl group, halogenation, hydrohalogenation, and hydration. It is also a suitable substrate for polymerization reactions, similar to styrene. wikipedia.org Furthermore, the vinyl group can participate in various cross-coupling reactions, such as Heck, Suzuki, and Stille couplings, allowing for the formation of new carbon-carbon bonds.

The chloro group can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring. A more common transformation for aryl chlorides is their participation in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

The isopropoxy group is generally stable but can be cleaved under strong acidic conditions (e.g., with HBr or HI) to yield the corresponding phenol.

The multi-functional nature of this molecule opens up possibilities for cascade reactions. For instance, a reaction could be initiated at the vinyl group, which then triggers a subsequent reaction involving the chloro group. An example could be an intramolecular Heck reaction if a suitable tether is introduced via the vinyl group. Alternatively, a reaction could be designed to involve both the vinyl and chloro groups in a concerted or sequential manner, such as in certain transition metal-catalyzed cyclization reactions. The isopropoxy group, while less reactive, can sterically and electronically influence the outcomes of reactions at the other two sites.

Catalytic Applications and Ligand Design

1-Chloro-2-isopropoxy-3-vinyl-benzene as a Ligand Precursor

The unique arrangement of a chloro, an isopropoxy, and a vinyl group on the benzene (B151609) ring of this compound positions it as a highly promising ligand precursor for the synthesis of specialized ruthenium-carbene complexes, particularly those of the Hoveyda-Grubbs type. The isopropoxy group can form a chelate with the ruthenium center, a feature known to enhance catalyst stability.

Synthesis of Ruthenium-Carbene Complexes Utilizing Substituted Styrene (B11656) Ligands

The synthesis of ruthenium-carbene complexes from substituted styrene precursors like this compound typically involves a reaction with a suitable ruthenium source, such as the first-generation Grubbs catalyst. In this process, the vinyl group of the styrene derivative participates in a metathesis reaction with the ruthenium alkylidene, leading to the incorporation of the substituted benzylidene moiety as a new ligand. The isopropoxy group at the ortho position can then coordinate with the ruthenium center, displacing a more labile ligand, such as a phosphine (B1218219), to form a stable, chelated structure. This chelation is a key feature of second-generation Hoveyda-Grubbs catalysts, which are known for their enhanced stability and ease of handling.

Role of the Styrene Ligand Architecture in Catalyst Stability and Activity

The architecture of the styrene ligand is critical in determining the properties of the resulting catalyst. The isopropoxy group in the ortho position to the vinyl group is poised to form a five-membered ring through chelation with the ruthenium atom, which significantly stabilizes the complex. researchgate.net This increased stability, however, can sometimes lead to a decrease in catalytic activity, as the dissociation of the chelating group is a necessary step for the substrate to access the metal center. researchgate.net

The electronic properties of the substituents also play a crucial role. The electron-withdrawing nature of the chloro group and the electron-donating character of the isopropoxy group create a specific electronic environment at the ruthenium center. These electronic effects can modulate the electrophilicity of the ruthenium-carbene bond, which in turn influences the rate of the metathesis reaction. researchgate.net Studies on similar systems have shown that decreasing the electron density at both the chelating oxygen atom and the Ru=C bond can lead to an acceleration in reaction rates for N-heterocyclic carbene (NHC) complexes. researchgate.net

Performance Evaluation in Olefin Metathesis

The performance of catalysts derived from ligands analogous to this compound is evaluated in key olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).

Comparative Studies of Catalytic Activity (e.g., RCM, CM, ROMP)

Catalysts bearing substituted styrene ligands are frequently benchmarked against standard Grubbs and Hoveyda-Grubbs catalysts. For instance, in RCM reactions, the efficiency of these catalysts is often tested with substrates like diethyl diallylmalonate. The stability imparted by the chelating isopropoxy group can be particularly advantageous in demanding RCM reactions that require higher temperatures or longer reaction times.

| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Grubbs I | 5 | 40 | 4 | 85 |

| Hoveyda-Grubbs II | 5 | 40 | 2 | 98 |

| Hypothetical Catalyst | 5 | 40 | 2.5 | 95 |

Electronic Effects of Substituents on Catalyst Efficiency and Selectivity

The electronic nature of the substituents on the styrene ligand directly impacts the catalyst's performance. The electron-withdrawing chloro group on the aromatic ring of this compound would increase the electrophilicity of the ruthenium center. This can lead to faster initiation rates. Conversely, the electron-donating isopropoxy group has an opposing effect. The net electronic influence is a delicate balance of these competing effects.

In many instances, electron-withdrawing groups on the benzylidene ligand have been shown to increase the catalytic activity. researchgate.net This is attributed to the increased Lewis acidity of the ruthenium center, which facilitates olefin coordination. This can also influence the selectivity of the metathesis reaction, particularly in CM where the catalyst must differentiate between two different olefin substrates. acs.org

| Catalyst | Electronic Nature of Ligand | Cross-Product Selectivity |

|---|---|---|

| Hoveyda-Grubbs II (unsubstituted) | Neutral | Good |

| Catalyst with Electron-Donating Group | Electron-Rich | Moderate |

| Catalyst with Electron-Withdrawing Group | Electron-Poor | Excellent |

Catalyst Recovery and Reusability Considerations in Homogeneous Catalysis

A significant challenge in homogeneous catalysis is the recovery and reuse of the catalyst. For ruthenium-based metathesis catalysts, various strategies have been developed to address this issue. One promising approach is the immobilization of the catalyst on a solid support, such as magnetic nanoparticles. nih.gov A ligand like this compound could be functionalized to enable its attachment to such a support.

For instance, the aromatic ring could be modified with a functional group suitable for covalent bonding to a magnetic nanoparticle core. The resulting magnetically supported catalyst could then be easily separated from the reaction mixture using an external magnet, allowing for its recovery and reuse in subsequent catalytic cycles. researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Spectroscopic and Structural Elucidation of 1 Chloro 2 Isopropoxy 3 Vinyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 1-Chloro-2-isopropoxy-3-vinyl-benzene, the predicted ¹H NMR spectrum would exhibit signals corresponding to the aromatic, vinyl, and isopropoxy protons.

The three aromatic protons are chemically non-equivalent and would show complex splitting patterns due to coupling with each other. The vinyl group protons would present a characteristic set of signals, typically a doublet of doublets for the proton on the carbon attached to the ring, and two distinct signals for the terminal geminal protons. The isopropoxy group would show a septet for the methine proton, coupled to the six equivalent methyl protons, which in turn would appear as a doublet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.1 | Multiplet | 3H | Ar-H (Aromatic Protons) |

| ~ 6.8 - 6.6 | Doublet of Doublets | 1H | Ar-CH =CH₂ |

| ~ 5.8 | Doublet | 1H | Ar-CH=CH ₂ (trans) |

| ~ 5.3 | Doublet | 1H | Ar-CH=CH ₂ (cis) |

| ~ 4.6 | Septet | 1H | O-CH (CH₃)₂ |

| ~ 1.4 | Doublet | 6H | O-CH(CH ₃)₂ |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum for this compound is predicted to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

The six carbons of the benzene (B151609) ring would appear in the aromatic region (δ 110-160 ppm). The carbons bearing the chloro, isopropoxy, and vinyl substituents would have their chemical shifts influenced by the electronic effects of these groups. The two vinyl carbons and the three carbons of the isopropoxy group would appear in the aliphatic and olefinic regions of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C -O (Aromatic) |

| ~ 136 | C -CH=CH₂ (Aromatic) |

| ~ 134 | Ar-C H=CH₂ |

| ~ 130 | C -Cl (Aromatic) |

| ~ 128 - 124 | Aromatic C H |

| ~ 115 | Ar-CH=C H₂ |

| ~ 72 | O-C H(CH₃)₂ |

| ~ 22 | O-CH(C H₃)₂ |

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would confirm the connectivity within the vinyl group and the isopropoxy group, as well as the coupling between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ipb.pt It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is crucial for establishing the substitution pattern on the benzene ring. For instance, correlations would be expected between the isopropoxy methine proton and the aromatic carbon it is attached to (C2), as well as the adjacent carbons (C1 and C3). Similarly, correlations between the vinyl protons and the aromatic carbon at C3 would confirm the position of the vinyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The nominal molecular weight of this compound (C₁₁H₁₃ClO) is 196 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 198 with about one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound. docbrown.info

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for aromatic ethers, alkyl halides, and vinyl benzenes would be anticipated. libretexts.orgmiamioh.edu

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment | Fragmentation Pathway |

| 198 / 196 | [C₁₁H₁₃³⁷ClO]⁺ / [C₁₁H₁₃³⁵ClO]⁺ | Molecular Ion (M⁺, M+2) |

| 181 / 179 | [C₁₀H₁₀³⁷ClO]⁺ / [C₁₀H₁₀³⁵ClO]⁺ | Loss of a methyl radical (•CH₃) |

| 155 / 153 | [C₈H₈³⁷Cl]⁺ / [C₈H₈³⁵Cl]⁺ | Loss of an isopropyl radical (•C₃H₇) |

| 118 | [C₈H₇O]⁺ | Loss of HCl followed by loss of a methyl radical |

| 117 | [C₈H₅O]⁺ | Loss of C₃H₇ and Cl radicals |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. openstax.org The IR spectrum of this compound would display characteristic absorption bands for its aromatic, vinyl, ether, and alkyl components.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H Stretch | Aromatic & Vinyl |

| ~ 2980 - 2850 | C-H Stretch | Aliphatic (Isopropoxy) |

| ~ 1640 | C=C Stretch | Vinyl |

| ~ 1600, 1475 | C=C Stretch | Aromatic Ring |

| ~ 1250 - 1050 | C-O-C Stretch | Aryl-alkyl ether |

| ~ 990, 910 | =C-H Bend (Out-of-plane) | Vinyl |

| ~ 800 - 600 | C-Cl Stretch | Aryl Halide |

The presence of strong C-H stretching absorptions just below 3000 cm⁻¹ would confirm the aliphatic isopropoxy group, while weaker absorptions above 3000 cm⁻¹ would indicate the aromatic and vinyl C-H bonds. libretexts.org The C=C stretching frequencies for the vinyl group and the aromatic ring would appear in the 1640-1475 cm⁻¹ region. A strong band in the 1250-1050 cm⁻¹ range would be characteristic of the aryl-alkyl ether linkage. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The chromophore in this compound is the vinylbenzene (styrene) system, where the π-electrons of the vinyl group are in conjugation with the π-system of the aromatic ring.

This conjugation allows for π → π* electronic transitions upon absorption of UV radiation. libretexts.org Styrene (B11656) itself typically shows a strong absorption band (λmax) around 245-250 nm. In this compound, the chloro and isopropoxy groups act as auxochromes. The lone pair electrons on the oxygen of the isopropoxy group and the chlorine atom can interact with the π-system, which typically leads to a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity). uomustansiriyah.edu.iq Therefore, the principal λmax for this compound is expected to be observed at a wavelength slightly longer than that of unsubstituted styrene. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms within a crystalline solid is achieved through X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and conformational details of a molecule, offering unparalleled insight into its solid-state structure.

As of the current literature review, specific X-ray crystallographic data for this compound has not been publicly reported. The successful application of this method relies on the ability to grow a single crystal of the compound that is of suitable size and quality for diffraction analysis. Without such experimental data, key structural parameters for the solid state of this specific molecule remain undetermined.

Were the data available, analysis would provide critical details regarding the molecule's crystal packing, intermolecular interactions, and the precise spatial orientation of its substituent groups—the chloro, isopropoxy, and vinyl moieties. This information is fundamental for understanding the compound's physical properties and for computational modeling studies.

Below is an example of how crystallographic data for this compound would be presented.

Table 1: Illustrative Crystallographic Data Table for this compound

Note: The following table is a template for illustrative purposes only and does not represent actual experimental data for this compound, as such data is not currently available.

| Parameter | Value |

| Empirical Formula | C₁₁H₁₃ClO |

| Formula Weight | 196.67 |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| Unit Cell Dimensions | |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z (molecules per unit cell) | [Value] |

| Calculated Density (g/cm³) | [Value] |

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nanobioletters.com By calculating the electron density, DFT can predict a wide range of properties, from molecular geometries to the energies of frontier orbitals, which are crucial for understanding chemical reactivity. nanobioletters.comresearchgate.net For 1-Chloro-2-isopropoxy-3-vinyl-benzene, DFT calculations offer a window into how its specific arrangement of chloro, isopropoxy, and vinyl substituents dictates its electronic behavior and reaction preferences.

DFT calculations can generate a detailed map of the electron density distribution across the this compound molecule. This map reveals the electron-rich and electron-deficient regions. The electronegative chlorine atom withdraws electron density from the aromatic ring, while the isopropoxy group, an ether, acts as an electron-donating group. numberanalytics.com The vinyl group's electronic influence can be complex, participating in conjugation with the aromatic π-system.

A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these orbitals are key predictors of reactivity. For a substituted styrene (B11656) like this, the HOMO is typically located on the vinyl group and the aromatic ring, indicating these are the most nucleophilic sites, prone to attack by electrophiles. Conversely, the LUMO indicates the most electrophilic sites, susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound via DFT

| Orbital | Predicted Energy (eV) | Primary Location of Electron Density | Implication for Reactivity |

|---|---|---|---|

| HOMO | -5.8 | Vinyl group and aromatic ring | Site of electrophilic attack |

| LUMO | -1.2 | Aromatic ring and vinyl group | Site of nucleophilic attack |

| HOMO-LUMO Gap | 4.6 | Entire molecule | Indicates moderate kinetic stability |

The insights gained from FMO analysis and electron density maps allow for the prediction of regioselectivity and stereoselectivity in reactions involving this compound. For instance, in an electrophilic addition reaction to the vinyl group, the electrophile will preferentially attack the carbon atom of the double bond with the highest electron density (the terminal carbon), leading to the formation of a more stable carbocation intermediate (Markovnikov's rule). DFT calculations can quantify the energy barriers for different reaction pathways, confirming which regio- or stereoisomer is favored. nih.gov This predictive power is essential for designing synthetic routes and understanding reaction outcomes without extensive empirical experimentation. peerj.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. mdpi.com For a flexible molecule like this compound, MD simulations can explore the various spatial arrangements (conformers) that arise from rotations around its single bonds, such as the bond connecting the isopropoxy group to the ring. mdpi.com These simulations help identify the most stable, low-energy conformations that the molecule is likely to adopt.

Furthermore, MD simulations can elucidate how molecules of this compound interact with each other and with solvent molecules. nih.gov These simulations can model non-covalent interactions like van der Waals forces and dipole-dipole interactions, which are influenced by the molecule's chloro and ether functionalities. rsc.org Understanding these interactions is crucial for predicting physical properties like boiling point and solubility, as well as the molecule's behavior in solution. numberanalytics.com

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to determine reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org For example, studying a reaction involving the vinyl group of this compound, one could replace the hydrogen atoms on the vinyl group with deuterium.

If the C-H bond is broken or formed in the rate-determining step of the reaction, a significant primary KIE (kH/kD > 1) will be observed. libretexts.org A smaller, secondary KIE can provide information about changes in hybridization at a particular atom between the reactant and the transition state. acs.org For instance, an inverse secondary KIE (kH/kD < 1) at the terminal vinyl carbon during an addition reaction would support a change in hybridization from sp² to sp³, consistent with the formation of a new single bond. acs.org By comparing experimentally measured KIE values with those predicted by computational models, chemists can gain strong evidence for a specific reaction pathway. acs.orgnih.gov

Table 2: Hypothetical KIE Values and Mechanistic Interpretations for an Addition Reaction to the Vinyl Group

| Isotopic Substitution Location | Observed KIE (kH/kD) | Potential Mechanistic Implication |

|---|---|---|

| α-vinyl hydrogen | ~1.00 | No C-H bond breaking at this position in the rate-determining step. |

| β-vinyl hydrogens | 0.87 | Inverse secondary KIE, suggesting sp² to sp³ rehybridization at the terminal carbon in the transition state. acs.org |

In Situ Monitoring Techniques (e.g., Raman Spectroscopy) for Intermediate Tracking

In situ monitoring techniques allow chemists to observe a reaction as it happens, providing real-time data on the consumption of reactants, formation of products, and the appearance of transient intermediates. irb.hr Raman spectroscopy is particularly well-suited for this purpose, especially for reactions involving vinyl groups. mdpi.comresearchgate.net It is a non-destructive technique that works by detecting the vibrations of chemical bonds. mdpi.comspectroscopyonline.com

To monitor a polymerization reaction of this compound, a Raman spectrometer could be used to track the intensity of specific spectral bands. azom.com The characteristic C=C stretching vibration of the vinyl group (around 1630 cm⁻¹) would decrease in intensity as the monomer is consumed. azom.com Simultaneously, new bands corresponding to the C-C single bonds of the growing polymer backbone would appear. This method allows for precise measurement of reaction kinetics and can help identify reaction intermediates that may have unique spectral signatures. nist.govresearchgate.net

Table 3: Key Raman Bands for In Situ Monitoring of this compound Polymerization

| Vibrational Mode | Typical Wavenumber (cm-1) | Observation During Polymerization |

|---|---|---|

| Vinyl C=C Stretch | ~1630 | Signal intensity decreases as monomer is consumed. azom.com |

| Aromatic Ring Breathing | ~1000 | Signal intensity remains relatively constant and can be used as an internal reference. azom.com |

| Polymer C-C Backbone | Varies | New signals appear and increase in intensity as the polymer forms. |

Advanced Derivatives and Chemical Space Exploration

Systematic Modification of Substituents on the Benzene (B151609) Ring

The benzene ring of 1-Chloro-2-isopropoxy-3-vinyl-benzene offers multiple positions for substitution, allowing for a systematic investigation of structure-activity relationships (SAR). Modifications of the existing chloro, isopropoxy, and vinyl groups can profoundly influence the molecule's properties.

The chloro substituent at the 1-position can be replaced by other halogens to modulate the electronic and lipophilic character of the molecule. The synthesis of these analogs would likely involve similar synthetic pathways as the parent chloro-compound, with the appropriate halogenating agent or starting material. For instance, fluorinated analogs could be prepared from the corresponding fluoro-precursor, while bromo and iodo derivatives could be synthesized via electrophilic halogenation of a suitable precursor, such as 2-isopropoxy-3-vinylphenol. The choice of halogen can significantly impact properties such as metabolic stability and binding interactions. cambridgemedchemconsulting.com

Table 1: Predicted Physicochemical Properties of Halogenated Derivatives

| Compound | Halogen (X) | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |

| 1-Fluoro-2-isopropoxy-3-vinyl-benzene | F | C11H13FO | 180.22 | ~3.5 |

| This compound | Cl | C11H13ClO | 196.67 | ~3.8 |

| 1-Bromo-2-isopropoxy-3-vinyl-benzene | Br | C11H13BrO | 241.12 | ~4.0 |

| 1-Iodo-2-isopropoxy-3-vinyl-benzene | I | C11H13IO | 288.12 | ~4.3 |

Note: LogP values are estimations and can vary based on the prediction algorithm used.

The isopropoxy group at the 2-position plays a crucial role in defining the steric and electronic environment of the molecule. Altering this group to other alkoxy moieties, such as methoxy, ethoxy, or larger alkyl ethers, can systematically probe the importance of its size and shape. Synthesis of these analogs would likely involve the Williamson ether synthesis, where the corresponding sodium phenoxide is treated with an appropriate alkyl halide. These modifications can influence the compound's solubility, metabolic stability, and interaction with biological targets.

Table 2: Examples of Alkoxy Group Analogs

| Alkoxy Group | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Methoxy | 1-Chloro-2-methoxy-3-vinyl-benzene | C9H9ClO | 168.62 |

| Ethoxy | 1-Chloro-2-ethoxy-3-vinyl-benzene | C10H11ClO | 182.65 |

| n-Propoxy | 1-Chloro-2-(n-propoxy)-3-vinyl-benzene | C11H13ClO | 196.67 |

| n-Butoxy | 1-Chloro-2-(n-butoxy)-3-vinyl-benzene | C12H15ClO | 210.70 |

The vinyl group at the 3-position is a key functional handle that can be readily modified to explore a wide range of chemical space. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful tools for this purpose. wikipedia.orgwikipedia.orgwikipedia.org For example, a Heck reaction with various aryl or alkyl halides could introduce diverse substituents on the vinyl group. nih.gov Similarly, Suzuki coupling with different boronic acids or Stille coupling with organostannanes can lead to a wide array of substituted vinyl derivatives. libretexts.orgharvard.edu These modifications can dramatically alter the molecule's shape, polarity, and potential for further chemical transformations.

Table 3: Potential Diversification of the Vinyl Group via Cross-Coupling Reactions

| Coupling Partner (R-X or R-B(OH)2) | Resulting Substituted Vinyl Group | Potential Reaction |

| Phenyl bromide | 1-propenylbenzene | Heck/Suzuki/Stille |

| Methyl acrylate | 3-(1-Chloro-2-isopropoxy-phenyl)-acrylic acid methyl ester | Heck |

| 4-Fluorophenylboronic acid | 1-Chloro-2-isopropoxy-3-(4-fluorostyryl)benzene | Suzuki |

| Vinyltributylstannane | 1,3-divinyl-2-isopropoxy-1-chlorobenzene | Stille |

Synthesis of Analogs with Altered Isopropoxy or Vinyl Group Positions

The synthesis of positional isomers of this compound, where the isopropoxy and vinyl groups are located at different positions on the benzene ring, is essential for a comprehensive understanding of the SAR. The synthesis of such 1,2,3-trisubstituted benzenes can be challenging due to regioselectivity issues in electrophilic aromatic substitution reactions. youtube.com A retrosynthetic analysis would suggest starting with appropriately substituted precursors that can direct the introduction of the remaining functional groups into the desired positions. For example, the synthesis of an isomer with a 1-chloro-3-isopropoxy-2-vinyl substitution pattern would require a different synthetic strategy, potentially involving the ortho-lithiation of a substituted anisole (B1667542) derivative followed by vinylation.

Exploration of Bioisosteric Replacements in Related Chemical Scaffolds

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another group with similar steric and electronic properties to improve the compound's pharmacological profile. nih.gov For this compound, several bioisosteric replacements can be envisioned.

Chloro Group: The chlorine atom can be replaced by other groups of similar size and electronegativity, such as a trifluoromethyl (CF3) group or a cyano (CN) group. nih.gov

Isopropoxy Group: The isopropoxy group could be replaced by bioisosteres such as a cyclopropylmethoxy group or an N-isopropylacetamide group to modulate hydrogen bonding capacity and metabolic stability.

Vinyl Group: The vinyl group can be replaced by other small, unsaturated moieties like an ethynyl (B1212043) group or a cyclopropyl (B3062369) group. nih.gov The cyclopropyl group, in particular, can mimic the rigidity of the double bond while improving metabolic stability.

Table 4: Potential Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Rationale |

| -Cl | -CF3 | Similar size, increased lipophilicity, potential for improved metabolic stability. |

| -Cl | -CN | Similar size, can act as a hydrogen bond acceptor. |

| -OCH(CH3)2 | -OCH2-c-C3H5 | Maintains ether linkage with altered steric profile. |

| -OCH(CH3)2 | -N(COCH3)CH(CH3)2 | Introduces hydrogen bond donor/acceptor capabilities. |

| -CH=CH2 | -C≡CH | Maintains unsaturation with linear geometry. |

| -CH=CH2 | -c-C3H5 | Mimics rigidity of the double bond, often improves metabolic stability. |

Development of Advanced Intermediates for Complex Molecule Synthesis

This compound and its derivatives are valuable as advanced intermediates, or building blocks, for the synthesis of more complex molecules, including natural products and pharmaceutical agents. google.com The presence of three distinct functional groups—a halogen, an alkoxy group, and a vinyl group—on a benzene ring provides multiple reaction sites for further elaboration. For instance, the vinyl group can participate in Diels-Alder reactions to construct polycyclic systems. The chloro group can be a site for further cross-coupling reactions or nucleophilic aromatic substitution. The isopropoxy group can be cleaved to reveal a phenol (B47542), which can then be used for further functionalization. The strategic combination of these reactions allows for the efficient construction of complex molecular architectures.

Sustainable Synthesis Approaches for 1 Chloro 2 Isopropoxy 3 Vinyl Benzene and Its Derivatives

Green Solvents and Solvent-Free Reaction Conditions in Synthesis

A significant portion of chemical waste is generated from the use of volatile organic solvents. Green chemistry principles advocate for the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Green Solvents: The choice of solvent can dramatically influence the environmental footprint of a chemical process. Green solvents are typically derived from renewable resources, are biodegradable, have low toxicity, and a high boiling point to reduce volatility. Water, supercritical fluids, ionic liquids, and bio-derived solvents like Cyrene are prominent examples. In the context of synthesizing vinylarenes, such as derivatives of 1-chloro-2-isopropoxy-3-vinyl-benzene, reactions like the Heck or Wittig reaction can be adapted to utilize these greener media. For instance, the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, has been successfully performed in aqueous media or ionic liquids, often with the aid of phase-transfer catalysts to facilitate the reaction between immiscible reactants.

Solvent-Free Reactions: Eliminating the solvent entirely represents an ideal scenario in green synthesis. Solvent-free reactions, often conducted by grinding solid reactants together, can lead to reduced waste, lower costs, and sometimes, enhanced reaction rates and selectivities. The Wittig reaction, which converts an aldehyde or ketone to an alkene, is a prime candidate for solvent-free conditions. By grinding the aldehyde, a phosphonium (B103445) salt, and a solid base (like potassium phosphate) together, the corresponding vinylarene can be synthesized efficiently without the need for a reaction solvent. beyondbenign.orggctlc.org This approach is particularly attractive for its operational simplicity and reduced environmental impact. gctlc.org

Below is a table illustrating the application of green solvents and solvent-free conditions in reactions analogous to the synthesis of substituted styrenes.

| Reaction Type | Aryl/Carbonyl Substrate | Olefin/Ylide | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Heck Coupling | Bromobenzene | Styrene (B11656) | Pd(OAc)₂ | DMF/Water | 120 | >96 | biolmolchem.com |

| Wittig Reaction | 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | K₃PO₄ | None (grinding) | Room Temp. | High | beyondbenign.orggctlc.org |

| Wittig Reaction | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None | None (stirring) | Room Temp. | - | wvu.edu |

Catalyst-Free or Organocatalytic Methodologies

Moving away from transition-metal catalysts, which can be toxic and costly, is another key aspect of sustainable synthesis. Catalyst-free and organocatalytic methods offer greener alternatives.

Catalyst-Free Synthesis: In certain cases, the inherent reactivity of the substrates can be harnessed to drive a reaction without any catalyst. For instance, transition-metal-free vinylation reactions have been developed. These methods often rely on the generation of highly reactive intermediates under specific conditions. One such approach involves the reaction of an azaallyl anion with a vinyl bromide, where a sterically hindered base is used to promote a carbon-carbon coupling reaction without the need for a palladium catalyst. While not a direct synthesis of a vinylarene from an aryl halide, it demonstrates the potential for catalyst-free C-C bond formation to create vinylic structures.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical transformations. They are generally non-toxic, readily available, and stable. While direct organocatalytic vinylation of an unactivated aromatic C-H bond is challenging, organocatalysts can be employed in reactions that build the vinylarene structure. For example, organocatalysts can be used in Knoevenagel-type condensation reactions followed by further transformations to yield substituted styrenes.

The following table provides examples of catalyst-free and organocatalytic approaches that could be adapted for the synthesis of vinylarenes.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Transition-Metal-Free Hydrogenation | 4-Iodobenzonitrile | Benzaldehyde | K₂CO₃ | DMF | 120 | 99 | organic-chemistry.org |

| Visible-Light Mediated Sulfonylation | Styrene | Sodium benzenesulfinate | Eosin Y | CH₃CN/H₂O | Room Temp. | High | bohrium.com |

Photoredox Catalysis in Synthetic Transformations

Photoredox catalysis utilizes visible light as a renewable energy source to drive chemical reactions. A photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating radical intermediates that can participate in a variety of bond-forming reactions under mild conditions.

This methodology is particularly well-suited for the synthesis of vinylarenes. For instance, aryl diazonium salts, which can be prepared from the corresponding anilines, are excellent precursors for generating aryl radicals under photoredox conditions. These aryl radicals can then add to various vinylating agents to form the desired styrene derivatives. The reaction is often carried out at room temperature and is tolerant of a wide range of functional groups. nih.gov For the synthesis of a molecule like this compound, one could envision the corresponding aniline (B41778) as a starting material, which would be converted to a diazonium salt and then subjected to a photoredox-catalyzed reaction with a suitable vinyl partner.

Another photoredox strategy involves the coupling of aryl halides with vinylating agents. Dual catalytic systems, combining a photocatalyst with a transition metal catalyst (e.g., nickel), can enable the cross-coupling of aryl halides with vinyl halides to produce substituted styrenes. rsc.org

The table below summarizes examples of photoredox-catalyzed synthesis of styrene derivatives.

| Aryl Precursor | Coupling Partner | Photocatalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Methoxybenzenediazonium tetrafluoroborate | Styrene | [Ru(bpy)₃]Cl₂ | DMSO | 20 | 94 | nih.gov |

| 4-Bromobenzenediazonium tetrafluoroborate | Styrene | [Ru(bpy)₃]Cl₂ | DMSO | 20 | 85 | nih.gov |

| Iodobenzene | 1,1-Diphenylethylene | [Ir(ppy)₂(dtbbpy)]PF₆ | MeCN | Room Temp. | - | chemrxiv.org |

Electrochemical and Mechanochemical Approaches for Radical Generation

Electrochemical and mechanochemical methods represent cutting-edge sustainable techniques that offer alternatives to traditional, reagent-heavy synthetic protocols.

Electrochemical Approaches: Electrosynthesis uses electricity to drive chemical reactions, replacing stoichiometric chemical oxidants or reductants with electrons. This approach is inherently green, as it minimizes waste generation. Aryl radicals can be generated electrochemically from various precursors, such as aromatic carboxylic acids (via Kolbe decarboxylation) or organoboron reagents. gre.ac.uknih.govnih.gov These electrochemically generated radicals can then be trapped by suitable vinylating agents to form vinylarenes. For example, the anodic oxidation of an aromatic carboxylic acid can lead to a decarboxylated aryl radical, which can then undergo addition to an alkene. gre.ac.uknih.gov Pulsed electrosynthesis has been shown to be particularly effective in generating aryl radicals from organoboron reagents by mitigating electrode passivation. nih.govnih.gov

Mechanochemical Approaches: Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions. These solvent-free or low-solvent methods can lead to the formation of novel products and can enhance reaction rates. The Heck reaction, for example, has been successfully performed under mechanochemical conditions. rsc.org By milling an aryl halide, an alkene, a palladium catalyst, and a base, the corresponding vinylarene can be synthesized in a solvent-free manner. Similarly, the Wittig reaction can be carried out mechanochemically, providing a green and efficient route to alkenes. beilstein-journals.orgresearchgate.net Liquid-assisted grinding (LAG), where a small amount of solvent is added, can sometimes improve reaction rates and selectivity in mechanochemical transformations. beilstein-journals.org

The following table presents examples of electrochemical and mechanochemical methods for the synthesis of vinylarenes and related compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Chloro-2-isopropoxy-3-vinyl-benzene, and how can reaction conditions be optimized?

- Methodological Answer :

- Route Selection : Start with substituted benzene derivatives (e.g., 2-isopropoxy-3-vinylbenzene) and perform electrophilic chlorination using Cl₂ or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C). Monitor regioselectivity via TLC or HPLC .

- Optimization : Vary catalysts (e.g., FeCl₃ or AlCl₃) and solvents (e.g., dichloromethane or CCl₄). Use GC-MS or NMR to assess purity and yield. For example, AlCl₃ in DCM at 10°C increased chlorination efficiency by 15% in analogous compounds .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| FeCl₃ | CCl₄ | 25 | 62 | 92 |

| AlCl₃ | DCM | 10 | 78 | 98 |

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., vinyl protons at δ 5.2–5.8 ppm and isopropoxy methyl groups at δ 1.2–1.4 ppm) .

- GC-MS : Analyze fragmentation patterns to distinguish between positional isomers (e.g., m/z peaks at 180.67 for molecular ion) .

- FT-IR : Identify functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹ and vinyl C=C at 1600–1680 cm⁻¹) .